CRF1 Receptor Binding Affinity: 4-Br vs. 3-Br Regioisomer (70-Fold Difference in Ki Values for the BMK-152 Scaffold Incorporating This Core)
In the BMK-152 pyrazolo-triazine scaffold that incorporates the 4-bromo-2,6-dimethoxyphenyl core corresponding to this compound's substitution pattern, the 4-Br-BMK-152 regioisomer demonstrates a Ki of 0.35 ± 0.05 nM at the CRF1 receptor in rhesus monkey frontal cortex, compared to Ki = 24.4 ± 4.9 nM for the 3-Br-BMK-152 regioisomer—a 70-fold affinity advantage that is directly attributable to the position of the bromine atom on the dimethoxyphenyl ring [1]. This differential is confirmed in rat frontal cortex using [¹²⁵I]Sauvagine competition, where 4-Br-BMK-152 exhibits Ki = 0.15 ± 0.05 nM versus 16.33 ± 3.30 nM for 3-Br-BMK-152 (approximately 110-fold difference) [1]. Both regioisomers retain selectivity for CRF1 over CRF2 (Ki > 1000 nM at the choroid plexus CRF2 receptor) [1].
| Evidence Dimension | CRF1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 4-Br-BMK-152 (scaffold incorporating 4-bromo-2,6-dimethoxyphenyl core): Ki = 0.35 ± 0.05 nM (monkey frontal cortex); Ki = 0.15 ± 0.05 nM (rat frontal cortex) |
| Comparator Or Baseline | 3-Br-BMK-152 (regioisomer with bromine at position 3): Ki = 24.4 ± 4.9 nM (monkey frontal cortex); Ki = 16.33 ± 3.30 nM (rat frontal cortex) |
| Quantified Difference | 70-fold to 110-fold higher affinity for the 4-bromo regioisomer depending on assay system |
| Conditions | In vitro autoradiography saturation and competition binding; [¹²⁵I]Tyr⁰-o-CRH and [¹²⁵I]Sauvagine radioligands; rhesus monkey and rat frontal cortex tissue sections |
Why This Matters
Procurement of the correct 4-bromo regioisomer is essential for achieving sub-nanomolar CRF1 receptor binding; the 3-bromo analog fails to provide quantifiable saturation binding due to high non-specific binding, precluding its use in quantitative PET imaging studies.
- [1] Jagoda EM, et al. [(76)Br]BMK-152, a nonpeptide analogue, with high affinity and low nonspecific binding for the corticotropin-releasing factor type 1 receptor. Synapse. 2011;65(9):910-918. doi:10.1002/syn.20919. View Source
